molecular formula C25H32N2O3S2 B430456 12-ethyl-5-hexylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12-ethyl-5-hexylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B430456
M. Wt: 472.7g/mol
InChI Key: PBRVACLDPWIOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-(hexylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(hexylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a thieno[2,3-d]pyrimidine derivative and a suitable aldehyde or ketone.

    Introduction of the hexylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with hexylthiol.

    Addition of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Methoxylation of the phenyl ring: This can be achieved through an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(hexylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hexylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-ethyl-2-(hexylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(hexylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The hexylsulfanyl group may interact with thiol-containing enzymes, while the pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one core may interact with nucleic acids or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-2-(hexylsulfanyl)-3-(4-hydroxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
  • 6-ethyl-2-(hexylsulfanyl)-3-(4-chlorophenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The presence of the methoxy group on the phenyl ring and the specific arrangement of functional groups in 6-ethyl-2-(hexylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one gives it unique chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C25H32N2O3S2

Molecular Weight

472.7g/mol

IUPAC Name

12-ethyl-5-hexylsulfanyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C25H32N2O3S2/c1-5-7-8-9-14-31-24-26-22-21(19-15-25(3,6-2)30-16-20(19)32-22)23(28)27(24)17-10-12-18(29-4)13-11-17/h10-13H,5-9,14-16H2,1-4H3

InChI Key

PBRVACLDPWIOJH-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC

Canonical SMILES

CCCCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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